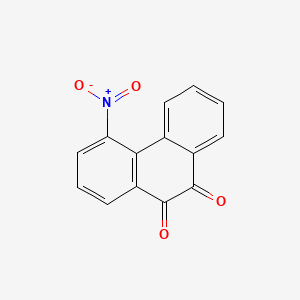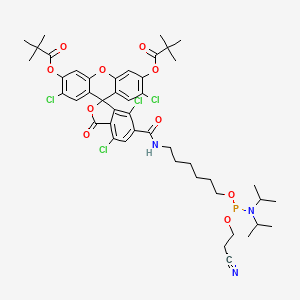
9,10-Phenanthrenedione, 4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-9,10-phenanthrenedione is an organic compound with the molecular formula C14H7NO4. It is a derivative of 9,10-phenanthrenequinone, where a nitro group is substituted at the 4th position. This compound is known for its distinctive yellow color and is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitro-9,10-phenanthrenedione can be synthesized through the nitration of 9,10-phenanthrenequinone. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .
Industrial Production Methods: In an industrial setting, the production of 4-Nitro-9,10-phenanthrenedione follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-9,10-phenanthrenedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-9,10-phenanthrenedione.
Substitution: Various substituted phenanthrenedione derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of phenanthrenedione.
Aplicaciones Científicas De Investigación
4-Nitro-9,10-phenanthrenedione is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and as a probe for studying biological redox reactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-9,10-phenanthrenedione involves its ability to undergo redox reactions. The nitro group can participate in electron transfer processes, making it a useful compound in studying redox biology and chemistry. It can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
9,10-Phenanthrenequinone: The parent compound without the nitro group.
2-Nitro-9,10-phenanthrenedione: A similar compound with the nitro group at the 2nd position.
2,4,7-Trinitro-9,10-phenanthrenedione: A more heavily nitrated derivative.
Comparison: 4-Nitro-9,10-phenanthrenedione is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and interaction with other molecules. Compared to its parent compound, it has enhanced electron-withdrawing properties due to the nitro group, making it more reactive in certain chemical reactions.
Propiedades
Número CAS |
13292-03-0 |
|---|---|
Fórmula molecular |
C14H7NO4 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
4-nitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7NO4/c16-13-9-5-2-1-4-8(9)12-10(14(13)17)6-3-7-11(12)15(18)19/h1-7H |
Clave InChI |
ZJQSMTNUXDRCDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)

![N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)


![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)


![N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B12044857.png)
![1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol](/img/structure/B12044867.png)
![3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide](/img/structure/B12044871.png)
